molecular formula C20H16F3N3O3S B11277514 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B11277514
M. Wt: 435.4 g/mol
InChI Key: IXOFHDOGRCHUPR-UHFFFAOYSA-N
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Description

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C20H16F3N3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves coupling the pyridazine derivative with a benzamide moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted benzamides, each with distinct chemical and physical properties .

Scientific Research Applications

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and trifluoromethyl-substituted benzamides, such as:

Uniqueness

The presence of both ethanesulfonyl and trifluoromethyl groups enhances its stability, reactivity, and bioactivity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C20H16F3N3O3S

Molecular Weight

435.4 g/mol

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H16F3N3O3S/c1-2-30(28,29)18-11-10-17(25-26-18)13-6-5-7-14(12-13)24-19(27)15-8-3-4-9-16(15)20(21,22)23/h3-12H,2H2,1H3,(H,24,27)

InChI Key

IXOFHDOGRCHUPR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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